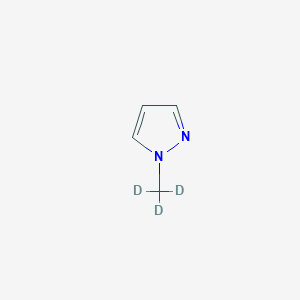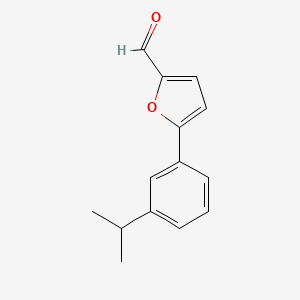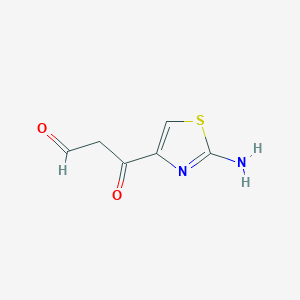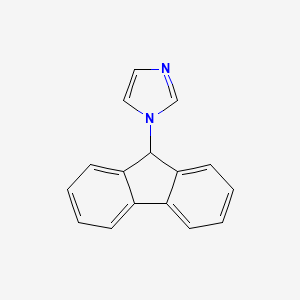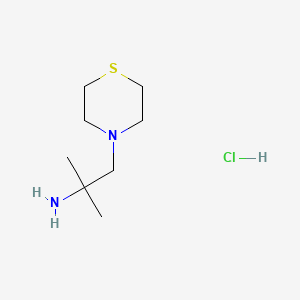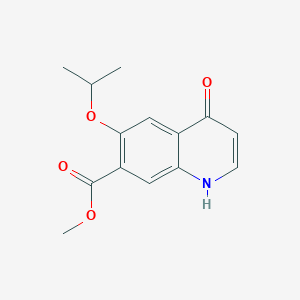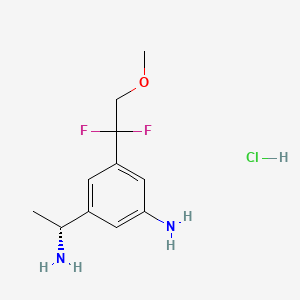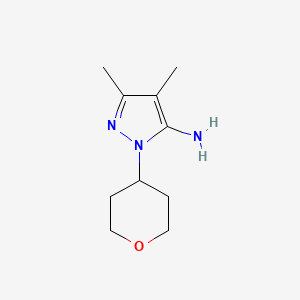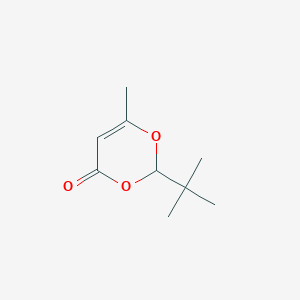![molecular formula C26H18N4S2 B13891789 (E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole typically involves the reaction of benzothiazole derivatives with hydrazine derivatives. One common method involves the condensation of 2-aminobenzothiazole with benzaldehyde to form the intermediate Schiff base, which is then reacted with phenylhydrazine to yield the final product. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone compounds with different functional groups.
Scientific Research Applications
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a probe for biological imaging.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s hydrazone group can form stable complexes with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzothiazolone,3-phenyl-, hydrazone N-oxide
- 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine
- 2,4(1H,3H)-Quinazolinedione, 3-phenyl-, 2-hydrazone
Uniqueness
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H18N4S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C26H18N4S2/c1-3-11-19(12-4-1)29-21-15-7-9-17-23(21)31-25(29)27-28-26-30(20-13-5-2-6-14-20)22-16-8-10-18-24(22)32-26/h1-18H/b27-25+,28-26+ |
InChI Key |
NXBZNMNPWDFLOW-NBHCHVEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2/C(=N\N=C/3\SC4=CC=CC=C4N3C5=CC=CC=C5)/SC6=CC=CC=C26 |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=NN=C4N(C5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



